molecular formula C12H13NOS B2799378 N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)but-2-ynamide CAS No. 2094176-90-4

N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)but-2-ynamide

Cat. No.: B2799378
CAS No.: 2094176-90-4
M. Wt: 219.3
InChI Key: CYXUGNFCHAMNHB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)but-2-ynamide involves several steps. While I don’t have specific synthetic procedures for this compound, it can be prepared through various methods, including cyclization reactions, amide formation, and alkyne functionalization. Researchers have explored different synthetic routes to access this intriguing molecule .


Molecular Structure Analysis

The molecular structure of this compound consists of a fused benzothiophene ring and an alkyne group. The benzothiophene moiety imparts aromaticity and potential biological activity. The presence of the alkyne functional group suggests reactivity and potential for further derivatization .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. These include nucleophilic additions, cyclizations, and transformations of the alkyne moiety. Researchers have explored its reactivity in the context of drug discovery and synthetic chemistry .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 33-35°C .
  • InChI Code : 1S/C8H8OS/c9-7-3-1-2-6-4-5-10-8(6)7/h4-5H,1-3H2 .

Mechanism of Action

The specific mechanism of action for this compound depends on its intended application. It may interact with biological targets, modulate enzymatic activity, or exhibit other pharmacological effects. Further studies are needed to elucidate its precise mechanisms .

Safety and Hazards

  • Precautionary Statements : Handle with care, avoid inhalation, and wear appropriate protective equipment .

Properties

IUPAC Name

N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NOS/c1-2-4-12(14)13-10-5-3-6-11-9(10)7-8-15-11/h7-8,10H,3,5-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXUGNFCHAMNHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1CCCC2=C1C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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